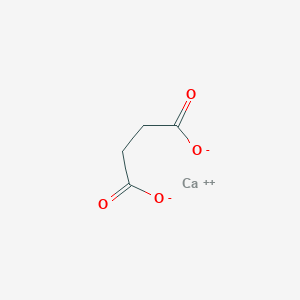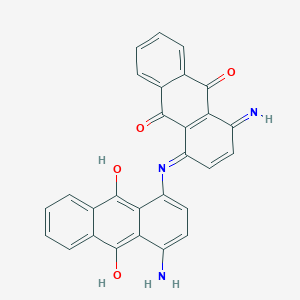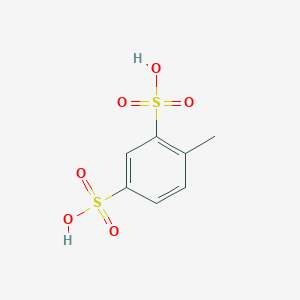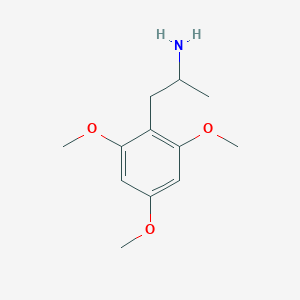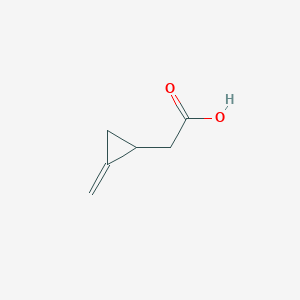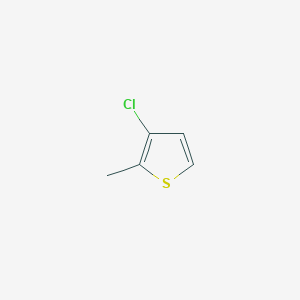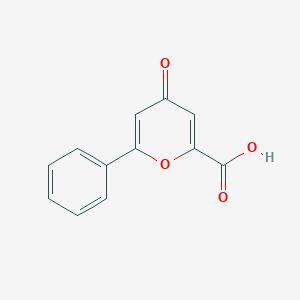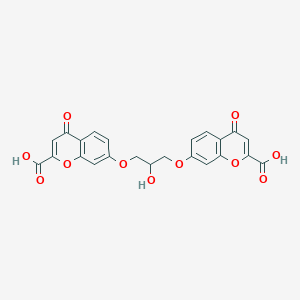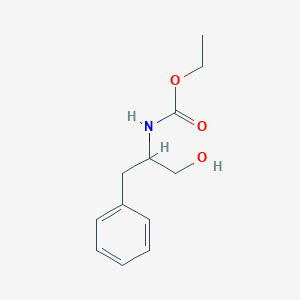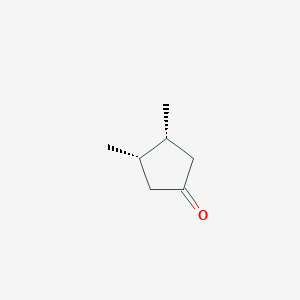
cis-3,4-Dimethylcyclopentanone
Overview
Description
cis-3,4-Dimethylcyclopentanone: is an organic compound with the molecular formula C₇H₁₂O It is a cyclopentanone derivative where two methyl groups are attached to the third and fourth carbon atoms in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
- From Hexanedioic Acid, 3,4-Dimethyl- (R,S)- (9CI):** One of the synthetic routes involves the pyrolysis of hexanedioic acid, 3,4-dimethyl- (R*,S*)- (9CI) in the presence of barium dihydroxide. This method yields cis-3,4-dimethylcyclopentanone with an 80% yield .
Bucherer-Bergs Reaction: Another method involves the Bucherer-Bergs reaction, where aldehydes or ketones react with ammonium carbonate and sodium cyanide to form hydantoins, which can be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3,4-Dimethylcyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
cis-3,4-Dimethylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of cis-3,4-dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
trans-3,4-Dimethylcyclopentanone: The trans isomer of 3,4-dimethylcyclopentanone has a different spatial arrangement of the methyl groups, leading to different chemical and physical properties.
cis-3,4-Dimethylcyclopentene: This compound has a similar structure but contains a double bond, which significantly alters its reactivity and applications.
trans-3,4-Dimethylcyclopentene: The trans isomer of 3,4-dimethylcyclopentene also has distinct properties due to the different spatial arrangement of the methyl groups and the presence of a double bond.
Uniqueness: cis-3,4-Dimethylcyclopentanone is unique due to its specific cis configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer or other similar compounds.
Properties
IUPAC Name |
(3R,4S)-3,4-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMYCHEWPVBEL-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


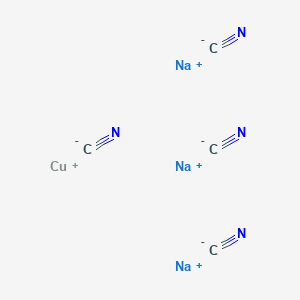
![6-[2-[Di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol](/img/structure/B94566.png)
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
